(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-6-11(13-17-9)12(16)15-7-10(8-15)14-4-2-3-5-14/h6,10H,2-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRSVIWXLGPHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features three distinct domains:
- 5-Methylisoxazole Ring : A five-membered heterocycle with oxygen and nitrogen atoms, contributing electron-withdrawing properties and metabolic stability.
- Azetidine Scaffold : A strained four-membered ring that enhances reactivity while maintaining conformational rigidity.
- Pyrrolidine Substituent : A five-membered saturated amine ring that improves solubility and target affinity.
| Domain | Role in Synthesis | Key Interactions |
|---|---|---|
| Isoxazole | Pharmacophore anchor | Hydrogen bonding, π-π stacking |
| Azetidine | Conformational control | Strain-induced reactivity |
| Pyrrolidine | Solubility modulation | Protonation at physiological pH |
Fragment-Based Synthesis Strategies
Synthesis of 5-Methylisoxazole-3-carboxylic Acid
The isoxazole core is typically constructed via cyclocondensation reactions. A representative route involves:
- Reactants : Acetylacetone and hydroxylamine hydrochloride under acidic conditions.
- Conditions : Reflux in ethanol/water (1:1) at 80°C for 6 hours, yielding 5-methylisoxazole-3-carboxylic acid with 78% efficiency.
Critical Parameters :
Preparation of 3-(Pyrrolidin-1-yl)azetidine
The azetidine-pyrrolidine fragment is synthesized via a two-step sequence:
- Azetidine Ring Formation :
- Pyrrolidine Substitution :
| Step | Reactant | Catalyst | Yield |
|---|---|---|---|
| 1 | 1,3-Dibromopropane | TBAB | 62% |
| 2 | N-Benzylazetidine | KOtBu | 55% |
Coupling Methodologies
Amide Bond Formation
The final assembly employs carbodiimide-mediated coupling:
- Activation : 5-Methylisoxazole-3-carboxylic acid is treated with thionyl chloride to generate the acyl chloride intermediate.
- Coupling : Reaction with 3-(pyrrolidin-1-yl)azetidine in dimethylformamide at 0–5°C, using N,N-diisopropylethylamine as a base.
Optimization Insights :
Alternative Coupling Routes
Patent literature describes Ullmann-type couplings for analogous structures:
- Catalyst System : Copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine in toluene at 110°C.
- Yield Comparison : 72% vs. 68% for carbodiimide-mediated methods, but with higher metal contamination risks.
Reaction Monitoring and Purification
Analytical Techniques
Purification Protocols
- Flash Chromatography : Silica gel (230–400 mesh), ethyl acetate/hexane (3:7) → (1:1) gradient.
- Crystallization : Recrystallization from ethyl acetate/n-hexane yields 98% purity.
Scalability and Industrial Considerations
Solvent Recovery Systems
Cost-Benefit Analysis
| Parameter | Carbodiimide Route | Ullmann Coupling |
|---|---|---|
| Raw Material Cost | $320/kg | $410/kg |
| Catalyst Recovery | Not feasible | 85% Cu reclaim |
| Purity | 98% | 95% |
Chemical Reactions Analysis
Types of Reactions
(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s unique structure allows it to modulate these targets, leading to specific biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Selected Compounds
Key Observations:
Core Heterocycles: The target compound’s isoxazole-azetidine scaffold is distinct from indole or pyrrole cores in classical cannabinoids . Isoxazoles offer improved oxidative stability compared to pyrroles, which may enhance bioavailability .
Substituent Effects: Pyrrolidinyl substitution on azetidine may mimic the morpholinoethyl group in indole-derived cannabinoids but with reduced steric bulk, possibly affecting CB1 binding . Shorter side chains (e.g., C4–C6) in pyrrole-derived cannabinoids correlate with moderate activity, suggesting the target’s azetidine-pyrrolidine system could optimize steric and electronic interactions .
Pharmacological Implications: Indole-derived cannabinoids exhibit higher CB1 affinity and broader in vivo effects (e.g., hypothermia, catalepsy) compared to pyrrole derivatives. The target compound’s hybrid structure may bridge this activity gap . Pyrazole-based methanones (e.g., compounds 8–9 in ) demonstrate antimicrobial activity, suggesting the target’s isoxazole-azetidine system could be repurposed for similar applications .
Physicochemical Properties
While explicit data for the target compound is unavailable, inferences can be made:
- Molecular Weight: ~305 g/mol (estimated), comparable to pyrrole-derived cannabinoids (250–350 g/mol) .
- Solubility: The azetidine’s polarity may improve aqueous solubility vs. morpholinoethyl-containing analogues.
Biological Activity
(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a methylisoxazole ring and a pyrrolidine-substituted azetidine moiety, which are crucial for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures may modulate signaling pathways involved in inflammation, cancer proliferation, and neuroprotection. Specifically, the following mechanisms have been observed:
- Inhibition of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines such as TNFα and IL-6, potentially through modulation of the SIK kinase family .
- Antitumor Activity : Similar compounds have shown efficacy in inhibiting tumor growth by interfering with the PI3K/AKT/mTOR signaling pathway, which is pivotal in cancer cell proliferation .
- Neuroprotective Effects : The isoxazole ring is often associated with neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds.
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced levels of TNFα and IL-6 | |
| Antitumor | Inhibition of tumor growth in xenograft models | |
| Neuroprotection | Potential protective effects against neurotoxicity |
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Antitumor Activity : A study demonstrated that a structurally similar compound effectively suppressed tumor growth in mouse models at low doses, indicating a promising therapeutic index for further development .
- Inflammation Modulation Study : Research indicated that derivatives targeting SIK kinases could significantly reduce inflammatory markers in autoimmune disease models, suggesting potential for treating inflammatory conditions .
Q & A
Q. What synthetic methodologies are recommended for synthesizing (5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the azetidine-pyrrolidine core. Key steps include:
- Coupling Reactions: Use of coupling agents (e.g., EDC/HOBt) to link the 5-methylisoxazole moiety to the azetidine ring .
- Catalytic Conditions: Palladium-catalyzed cross-coupling or nucleophilic substitution reactions to introduce the pyrrolidine group .
- Reflux Optimization: Refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency .
Intermediate purification via column chromatography is critical to isolate high-purity precursors .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer:
- NMR Spectroscopy:
- 1H/13C NMR: Assign chemical shifts to confirm the azetidine-pyrrolidine linkage (δ 3.5–4.5 ppm for azetidine protons) and isoxazole ring (δ 6.2–6.8 ppm) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in the crowded aliphatic region .
- HPLC:
- Use a C18 column with a gradient mobile phase (e.g., water:acetonitrile) to assess purity (>95%) .
- Mass Spectrometry (HRMS):
- Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer:
- DoE (Design of Experiments): Systematically vary parameters (temperature, solvent, catalyst loading) to identify critical factors affecting yield .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and detect side products .
- Post-Hoc Analysis: Compare HPLC chromatograms of low-yield batches to identify unanticipated byproducts (e.g., azetidine ring-opening derivatives) .
Q. What strategies optimize the compound’s stability under varying pH conditions?
- Methodological Answer:
- pH Stability Profiling:
- Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at 24/48/72 hours .
- Degradation Pathways: Acidic conditions may hydrolyze the isoxazole ring, while basic conditions could destabilize the azetidine-pyrrolidine bond .
- Stabilization Approaches:
- Lyophilization for long-term storage .
- Formulate with cyclodextrins to enhance aqueous stability .
Q. How can the biological activity of this compound be evaluated against related analogs?
- Methodological Answer:
- In Silico Screening: Perform molecular docking with target proteins (e.g., kinases or GPCRs) to predict binding affinity .
- In Vitro Assays:
- Enzyme Inhibition: Test against COX-2 or PDE4B, leveraging the isoxazole moiety’s known role in anti-inflammatory activity .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- SAR (Structure-Activity Relationship) Table:
Data Contradiction & Validation
Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be reconciled?
- Methodological Answer:
- X-Ray Crystallography: Resolve ambiguous NOE correlations by determining the solid-state conformation .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 09) .
- Dynamic Effects: Consider rotameric states of the pyrrolidine ring that may cause NMR signal splitting absent in the crystal structure .
Experimental Design for Biological Studies
Q. What controls are critical in assessing the compound’s pharmacokinetic properties?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
